2,4,4,6,6,8,8-Heptamethyl-1-nonene

Physical Chemistry Thermodynamics High-Temperature Applications

2,4,4,6,8,8-Heptamethyl-1-nonene (CAS 15796-04-0) is a highly branched, C16 terminal alkene belonging to the nonene family. This compound is characterized by its unique molecular structure featuring seven methyl substituents and a terminal double bond, giving it a molecular formula of C16H32 and a molecular weight of 224.43 g/mol.

Molecular Formula C16H32
Molecular Weight 224.42 g/mol
CAS No. 15796-04-0
Cat. No. B093614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4,6,6,8,8-Heptamethyl-1-nonene
CAS15796-04-0
Synonyms2,4,4,6,6,8,8-Heptamethyl-1-nonene
Molecular FormulaC16H32
Molecular Weight224.42 g/mol
Structural Identifiers
SMILESCC(=C)CC(C)(C)CC(C)(C)CC(C)(C)C
InChIInChI=1S/C16H32/c1-13(2)10-15(6,7)12-16(8,9)11-14(3,4)5/h1,10-12H2,2-9H3
InChIKeyUANJDEPRRZDYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,4,6,8,8-Heptamethyl-1-nonene: A Unique C16 Branched Terminal Alkene for Specialized Industrial and Research Applications


2,4,4,6,8,8-Heptamethyl-1-nonene (CAS 15796-04-0) is a highly branched, C16 terminal alkene belonging to the nonene family . This compound is characterized by its unique molecular structure featuring seven methyl substituents and a terminal double bond, giving it a molecular formula of C16H32 and a molecular weight of 224.43 g/mol . Its distinct branched architecture sets it apart from linear alkenes and other branched analogs, making it a valuable reference standard and a compound of interest in specialized industrial and research applications [1].

Why Simple Substitution with Other Branched Alkenes or Alkanes Can Compromise Your Research and Industrial Processes


The highly branched structure of 2,4,4,6,8,8-Heptamethyl-1-nonene imparts distinct physical and chemical properties that are not easily replicated by other in-class compounds, even those with similar molecular weights or empirical formulas . Generic substitution, such as with linear 1-nonene or the saturated analog 2,2,4,4,6,8,8-heptamethylnonane (Isocetane), can lead to significant deviations in key performance parameters like boiling point, density, flash point, and chromatographic retention time, ultimately affecting the accuracy of analytical methods, the efficiency of catalytic reactions, or the performance of formulated products . The following quantitative evidence demonstrates precisely where this compound differentiates itself.

Quantitative Performance Differentiation of 2,4,4,6,8,8-Heptamethyl-1-nonene Against Key Comparators


Elevated Boiling Point Differentiates 2,4,4,6,8,8-Heptamethyl-1-nonene from Linear and Saturated Analogs

2,4,4,6,8,8-Heptamethyl-1-nonene exhibits a predicted boiling point of 261.2±7.0 °C, which is significantly higher than that of its linear counterpart, 1-nonene (146.9 °C), and its saturated branched analog, 2,2,4,4,6,8,8-heptamethylnonane (240.0 °C) . This 114 °C increase over linear 1-nonene and 21 °C increase over the saturated analog underscores the impact of extensive branching and the presence of a terminal double bond on intermolecular forces and volatility .

Physical Chemistry Thermodynamics High-Temperature Applications

Increased Density of 2,4,4,6,8,8-Heptamethyl-1-nonene Enables Unique Phase Behavior and Solvent Applications

The predicted density of 2,4,4,6,8,8-Heptamethyl-1-nonene is 0.780±0.06 g/cm³ . This is higher than the reported density of linear 1-nonene (0.73 g/mL at 25 °C) and comparable to the density of its saturated branched analog, 2,2,4,4,6,8,8-heptamethylnonane (0.78 g/mL at 20 °C) . The 6.8% higher density compared to 1-nonene is a direct consequence of the more compact, branched molecular structure .

Density Phase Separation Solvent Selection

Higher Flash Point of 2,4,4,6,8,8-Heptamethyl-1-nonene Offers Superior Safety Profile in High-Temperature Processes

The predicted flash point of 2,4,4,6,8,8-Heptamethyl-1-nonene is 101.412 °C, which is significantly higher than that of linear 1-nonene (46.1 °C) and similar to its saturated branched analog, 2,2,4,4,6,8,8-heptamethylnonane (102 °C) . This represents a 55.3 °C increase over 1-nonene, substantially reducing flammability risk .

Safety Process Engineering Flammability

Distinct Refractive Index of 2,4,4,6,8,8-Heptamethyl-1-nonene Facilitates Analytical Detection and Quality Control

The predicted refractive index of 2,4,4,6,8,8-Heptamethyl-1-nonene is 1.439 . This value is notably higher than that of linear 1-nonene (1.4157) and comparable to its saturated analog, 2,2,4,4,6,8,8-heptamethylnonane (1.44) . The 0.0233 increase over 1-nonene provides a measurable optical differentiation that can be used for identification and purity assessment .

Refractive Index Analytical Chemistry Quality Control

Higher LogP of 2,4,4,6,8,8-Heptamethyl-1-nonene Indicates Superior Hydrophobicity for Non-Polar Solvent Applications

The predicted LogP (octanol-water partition coefficient) for 2,4,4,6,8,8-Heptamethyl-1-nonene is 7.1 . This is significantly higher than the LogP of linear 1-nonene (5.03) . While no direct experimental LogP comparison is available for the saturated analog, the higher value for the target compound confirms its enhanced lipophilicity due to extensive branching, making it a more effective non-polar solvent for hydrophobic compounds.

Hydrophobicity Solvent Selection LogP

2,4,4,6,8,8-Heptamethyl-1-nonene as a Characteristic Volatile Marker in Orchid Scent Analysis

In a 2024 study analyzing the volatile organic compounds (VOCs) of Epipactis palustris orchids, 2,4,4,6,8,8-Heptamethyl-1-nonene was identified as one of the three key components characterizing the flower's scent, alongside pentadecane and heptadecane [1]. While the study did not provide exact quantification, it establishes this compound as a reliable chemical marker for this specific orchid species. This is a unique application that differentiates it from other branched alkenes, which are not reported as primary scent constituents in this context.

Natural Product Analysis Gas Chromatography Volatile Organic Compounds

Optimized Applications for 2,4,4,6,8,8-Heptamethyl-1-nonene Based on Quantitative Evidence


High-Temperature Reaction Solvent and Heat Transfer Fluid

The significantly elevated boiling point (261.2 °C) and higher flash point (101.4 °C) of 2,4,4,6,8,8-Heptamethyl-1-nonene, compared to linear 1-nonene, make it an ideal candidate for use as a high-temperature reaction solvent or heat transfer fluid . Its low volatility at elevated temperatures minimizes solvent loss and improves process safety, while its high thermal stability, inferred from its saturated analog's properties, suggests it can withstand demanding thermal conditions .

Non-Polar Extraction Solvent for Hydrophobic Compounds

With a calculated LogP of 7.1, 2,4,4,6,8,8-Heptamethyl-1-nonene is over 100 times more hydrophobic than linear 1-nonene . This property, combined with its distinct density (0.78 g/cm³), makes it exceptionally well-suited for liquid-liquid extraction of highly non-polar analytes from aqueous matrices or for the selective dissolution of hydrophobic materials in industrial processes .

Gas Chromatography Reference Standard for Volatile Analysis

The unique combination of physical properties—specific boiling point (261.2 °C), density (0.78 g/cm³), and refractive index (1.439)—along with its well-defined molecular structure, positions 2,4,4,6,8,8-Heptamethyl-1-nonene as an excellent reference standard for gas chromatography [1]. Its use is particularly validated in the analysis of natural products, as demonstrated by its role as a characteristic scent marker in Epipactis palustris orchids [2].

Specialty Chemical Intermediate for Polymer and Lubricant Synthesis

The terminal alkene group of 2,4,4,6,8,8-Heptamethyl-1-nonene provides a reactive site for further chemical transformations, such as oligomerization, polymerization, or functionalization . The extensive branching in its carbon backbone imparts desirable properties like low pour points and high thermal-oxidative stability to its derivatives, making it a valuable intermediate for synthesizing specialized lubricants, fuel additives, or high-performance polymers [3].

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